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Introduction
CP26, also known as Lhcb5, is a minor, monomeric chlorophyll a/b-binding protein of the

Photosystem II (PSII) antenna system in higher plants and green algae.[1] It plays a crucial role

in light harvesting, photoprotection, and the structural organization of the PSII supercomplex.[1]

[2] CP26 non-covalently binds a specific complement of chlorophyll and carotenoid pigments,

which are essential for its function. The precise pigment composition and organization

determine the efficiency of light energy absorption and transfer and are critical for

understanding photoprotective mechanisms like non-photochemical quenching (NPQ).[2]

This application note provides detailed protocols for the isolation, extraction, and analysis of

pigments bound to the CP26 complex. The primary analytical techniques covered include UV-

Visible (UV-Vis) spectrophotometry for rapid quantification, High-Performance Liquid

Chromatography (HPLC) for separation and precise quantification of individual pigments, and

Mass Spectrometry (MS) for definitive identification.

Overall Experimental Workflow
The analysis of CP26 pigment composition follows a multi-step process, from the isolation of

the protein complex to the final identification and quantification of the bound pigments. Each

step is critical for obtaining accurate and reproducible results. The complementary nature of

different analytical techniques provides a comprehensive understanding of the pigment profile.
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Caption: Overall workflow from sample preparation to analysis.

Experimental Protocols
Protocol 1: Pigment Extraction from Isolated CP26
This protocol describes the extraction of chlorophylls and carotenoids from a purified CP26
protein sample.

Materials:

Purified CP26 sample
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80% (v/v) aqueous acetone, ice-cold

Microcentrifuge tubes

Microcentrifuge (capable of >12,000 x g at 4°C)

Pipettes and tips

Procedure:

Transfer a known volume of the isolated CP26 protein complex into a 1.5 mL microcentrifuge

tube.

Add 4 volumes of ice-cold 80% acetone to the tube (e.g., 800 µL of acetone for 200 µL of

sample).

Vortex the mixture vigorously for 1 minute to precipitate the protein and extract the pigments

into the solvent.

Incubate the tube on ice in the dark for 10 minutes to ensure complete extraction.

Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the denatured protein and

any insoluble material.

Carefully collect the supernatant, which contains the pigment extract, and transfer it to a

fresh, clean tube.

Keep the pigment extract on ice and protected from light to prevent degradation. This extract

is now ready for spectrophotometric and chromatographic analysis.

Protocol 2: Spectrophotometric Analysis
This method provides a rapid estimation of total chlorophyll a, chlorophyll b, and total

carotenoid content.[3]

Materials:

Pigment extract (from Protocol 2.1)
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UV-Vis Spectrophotometer

Quartz or glass cuvettes

80% acetone (for blank)

Procedure:

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's

instructions.

Use 80% acetone to zero the spectrophotometer (as a blank).

Measure the absorbance of the pigment extract at three wavelengths: 663.2 nm, 646.8 nm,

and 470 nm.

Calculate the pigment concentrations using the following equations (for 80% acetone):

Chlorophyll a (µg/mL) = (12.25 * A₆₆₃.₂) - (2.79 * A₆₄₆.₈)

Chlorophyll b (µg/mL) = (21.50 * A₆₄₆.₈) - (5.10 * A₆₆₃.₂)

Total Carotenoids (µg/mL) = (1000 * A₄₇₀ - 1.82 * Chl a - 85.02 * Chl b) / 198

Adjust the final concentration based on the initial volume and dilution factor used during

extraction.

Protocol 3: HPLC Analysis of Pigments
HPLC is the gold standard for separating and quantifying individual pigments like neoxanthin,

violaxanthin, lutein, chlorophyll b, and chlorophyll a.[4]

Materials:

Pigment extract (from Protocol 2.1), filtered through a 0.22 µm syringe filter

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array

Detector (DAD) or UV-Vis detector.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.protocols.io/view/carotenoid-pigment-analysis-in-leaf-extracts-by-hp-rm7vzb7r2vx1/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reversed-phase C18 column (e.g., Spherisorb 5 µm ODS1, 4.6 mm × 250 mm).[4]

Mobile Phase Solvents (HPLC grade):

Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[4]

Solvent B: Methanol:Ethyl Acetate (68:32 v/v)[4]

Pigment standards for calibration (e.g., from Sigma-Aldrich or DHI)

Procedure:

System Setup: Equilibrate the C18 column with 100% Solvent A at a flow rate of 1.2 mL/min

at 30°C.[4]

Injection: Inject 20-50 µL of the filtered pigment extract into the HPLC system.

Gradient Elution: Run a linear gradient from 100% Solvent A to 100% Solvent B over 15

minutes. Hold at 100% Solvent B for an additional 3 minutes to elute all compounds.[4]

Detection: Monitor the elution profile at 445 nm for carotenoids and chlorophylls.[4] Collect

full spectra (400-750 nm) using the DAD to aid in peak identification.

Data Analysis:

Identify peaks by comparing their retention times and absorption spectra with those of

pure standards.

Quantify each pigment by integrating the area under its corresponding peak and

comparing it to a calibration curve generated from the standards.
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Detailed HPLC Protocol Workflow
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Caption: A step-by-step workflow for HPLC-based pigment analysis.

Protocol 4: Mass Spectrometric Identification
MS, often coupled with HPLC (LC-MS), provides definitive identification of pigments by

measuring their mass-to-charge ratio (m/z).[5][6]

Procedure:

Utilize an HPLC system connected to a mass spectrometer (e.g., QTOF-MS).
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Perform the separation as described in the HPLC protocol (Protocol 2.3).

The eluent from the column is directed into the MS ion source (e.g., Electrospray Ionization -

ESI).

Acquire mass spectra for each eluting peak.

Identify pigments by comparing the experimental m/z of the parent ion with the theoretical

exact mass of known pigments.[5]

For further confirmation, perform tandem MS (MS/MS) to analyze fragmentation patterns,

which serve as a molecular fingerprint for each pigment.[7]

Data Presentation and Interpretation
Quantitative analysis allows for the determination of the stoichiometry of pigments bound to the

CP26 protein.

Table 1: Typical Pigment Stoichiometry of Native CP26

Pigment
Moles per Mole of CP26 Protein
(Approximate)

Chlorophylls

Chlorophyll a 6

Chlorophyll b 3

Xanthophylls

Lutein 1-2

Neoxanthin < 1

Violaxanthin < 1

Total Pigments ~11-12

Note: The exact stoichiometry can vary based on plant species, growth conditions, and

isolation methods. CP26 is known to bind nine chlorophylls and two xanthophylls.[8] The two
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xanthophyll binding sites show different selectivities, with one specifically binding lutein and the

other being more flexible.[8][9]

Table 2: Spectroscopic Properties of Key Pigments in 80% Acetone

Pigment Absorption Maxima (nm) Color

Chlorophyll a ~430, 663 Blue-green

Chlorophyll b ~457, 646 Yellow-green

Lutein ~422, 445, 474 Yellow

Neoxanthin ~415, 438, 467 Yellow

Violaxanthin ~418, 440, 470 Yellow

β-Carotene ~425, 450, 478 Orange

This data is crucial for identifying peaks in an HPLC chromatogram when using a Diode Array

Detector.

Complementary Nature of Analytical Techniques
No single technique provides a complete picture of the pigment composition.

Spectrophotometry, HPLC, and MS are complementary methods that, when used together,

offer a robust and comprehensive analysis.

Interrelation of Analytical Techniques
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Caption: How different analytical techniques complement each other.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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